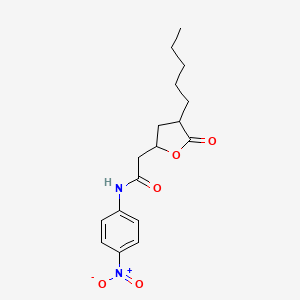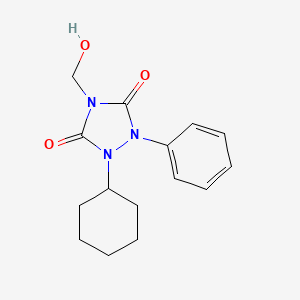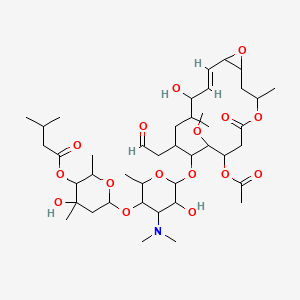
Maridomycin II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maridomycin II is a member of the macrolide antibiotic family, derived from the fermentation broth of Streptomyces hygroscopicus No. B-5050 . This compound is part of a group of six components, namely maridomycins I, II, III, IV, V, and VI . This compound is known for its antibacterial activity, particularly against gram-positive bacteria .
準備方法
Synthetic Routes and Reaction Conditions: Maridomycin II is typically isolated from the fermentation broth of Streptomyces hygroscopicus . The process involves extracting the maridomycin complex using ethyl acetate at pH 8, followed by transferring it to water at pH 3, and then back to ethyl acetate at pH 8 . The ethyl acetate extract is concentrated, and the crude material is crystallized from benzene . Further purification is achieved through column chromatography on silica gel using benzene-ethyl acetate or benzene-acetone as the developing solvents .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques as described above. The process is scaled up to handle larger volumes of fermentation broth, ensuring consistent yield and purity of the compound .
化学反応の分析
Types of Reactions: Maridomycin II undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
科学的研究の応用
Maridomycin II has a wide range of applications in scientific research:
作用機序
Maridomycin II exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis . This action prevents the growth and replication of bacterial cells, leading to their eventual death . The molecular targets include the peptidyl transferase center and the exit tunnel of the ribosome .
類似化合物との比較
- Leucomycin A3
- Carbomycin A
- Carbomycin B
- Tylosin
Comparison: Maridomycin II is unique due to its specific structure and spectrum of activity . While compounds like leucomycin A3 and carbomycin A share similar macrolide structures, this compound exhibits distinct physicochemical properties and biological activities . For instance, this compound has a higher affinity for the bacterial ribosome, making it more effective against certain strains of bacteria .
特性
CAS番号 |
35908-45-3 |
|---|---|
分子式 |
C42H69NO16 |
分子量 |
844.0 g/mol |
IUPAC名 |
[6-[6-[[(14E)-7-acetyloxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H69NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27-31,34-41,46,49-50H,14,16-20H2,1-11H3/b13-12+ |
InChIキー |
WCTOMQRJHZLNHJ-OUKQBFOZSA-N |
異性体SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
正規SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)
![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)
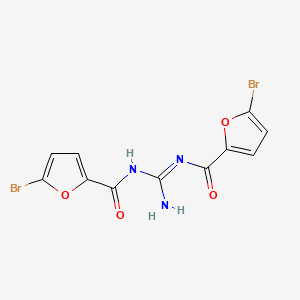
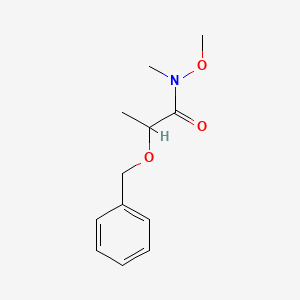

![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)

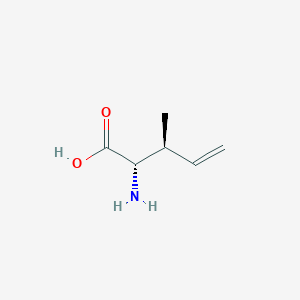
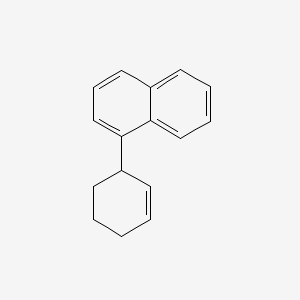
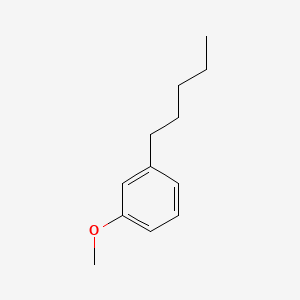
![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)
